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Methyl-(2-methyl-indan-2-yl)-amine

Cat. No.: B13613659
M. Wt: 161.24 g/mol
InChI Key: DSCODBUEQGDHLX-UHFFFAOYSA-N
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Description

Methyl-(2-methyl-indan-2-yl)-amine is a synthetic organic compound with the molecular formula C11H15N and a molecular weight of 161.12 g/mol . It belongs to the class of chemicals known as 2-aminoindanes, which are conformationally rigid analogues of amphetamine . As part of this class, it is a subject of interest in various pharmacological and neurochemical research fields. Aminoindane derivatives are primarily investigated for their interactions with plasma membrane monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) . Specific ring-substituted derivatives in this family have been shown to act as substrate-type releasing agents, with some compounds demonstrating high selectivity for the serotonin transporter (SERT) . This mechanism of action makes related compounds valuable research tools for studying the roles of monoamine systems in the brain. The broader 2-aminoindane structural template is explored in pre-clinical research for its potential entactogenic-like effects and as a non-neurotoxic alternative to classical amphetamines for probing serotonergic function . Researchers utilize these compounds to model and understand neurotransmission, with some studies suggesting potential applications in developing novel antidepressants and neuroprotective agents . This compound is supplied for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers handling this compound should adhere to all applicable safety protocols and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B13613659 Methyl-(2-methyl-indan-2-yl)-amine

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N,2-dimethyl-1,3-dihydroinden-2-amine

InChI

InChI=1S/C11H15N/c1-11(12-2)7-9-5-3-4-6-10(9)8-11/h3-6,12H,7-8H2,1-2H3

InChI Key

DSCODBUEQGDHLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1)NC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Methyl Indan 2 Yl Amine and Its Derivatives

Comprehensive Retrosynthetic Analysis and Strategic Design of Methyl-(2-methyl-indan-2-yl)-amine Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the most logical retrosynthetic disconnection involves the carbon-nitrogen (C-N) bond of the secondary amine. This leads to two key synthons: a 2-methyl-indan-2-yl cation equivalent and a methylamine anion equivalent.

Translating this to practical starting materials, the primary precursor is identified as 2-methyl-2-indanone. The synthesis of the target amine can be envisioned via the formation of an imine or related intermediate from this ketone, followed by reduction. This approach is advantageous as it builds the core indan (B1671822) structure first and introduces the crucial amine functionality in a final, high-yielding step.

The synthesis of the key intermediate, 2-methyl-2-indanone, can be strategically planned from the simpler 2-indanone. 2-Indanone itself can be prepared through various methods, including the oxidation of indene or the Dieckmann condensation of diethyl phenylene-1,2-diacetate stackexchange.com. Once 2-indanone is obtained, methylation at the α-position (C2) can be achieved using a suitable base and methyl iodide to furnish the required 2-methyl-2-indanone precursor.

Exploration of Novel and Efficient Synthetic Routes to this compound

Based on the retrosynthetic blueprint, several forward synthetic routes can be explored to produce this compound.

Route 1: Reductive Amination of 2-Methyl-2-indanone This is the most direct and widely used method for synthesizing amines from ketones wikipedia.org. The process involves the reaction of 2-methyl-2-indanone with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed for this transformation. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine intermediate in the presence of the starting ketone masterorganicchemistry.com. Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Platinum oxide) can achieve the same transformation, often under mild pressure and temperature mdma.ch. This one-pot reaction is highly efficient and avoids the isolation of the intermediate imine wikipedia.org.

Route 2: Nucleophilic Substitution An alternative route begins with the conversion of 2-methyl-indan-2-ol to a derivative with a good leaving group, such as a halide (e.g., 2-bromo-2-methylindane) or a sulfonate ester (e.g., tosylate). This can be achieved by reacting the alcohol with reagents like PBr₃ or tosyl chloride, respectively. The resulting electrophilic compound can then undergo a nucleophilic substitution reaction (Sₙ2) with an excess of methylamine to yield this compound.

Route 3: Hofmann Degradation Approach A more complex, multi-step route could involve the synthesis of 2-aminoindan (B1194107) derivatives through Hofmann degradation of an amide. This process begins with a compound like 5-phenyl-2-amide indene, which undergoes cyclization and subsequent degradation to form an amino group at the 2-position google.com. The primary amine could then be selectively methylated to yield the final product.

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency and sustainability. For the preferred reductive amination route, several parameters can be fine-tuned.

Reducing Agent : The choice of reducing agent is critical. While sodium borohydride is a powerful reducing agent, it can also reduce the starting ketone. Milder reagents like sodium cyanoborohydride are often preferred for their selectivity towards the iminium ion intermediate masterorganicchemistry.com.

pH Control : The reaction is typically carried out under weakly acidic conditions (pH 5-6). This is a delicate balance: the acidity must be sufficient to catalyze imine formation and protonate it for reduction, but not so strong as to protonate and deactivate the amine nucleophile.

Stoichiometry and Temperature : The molar ratio of the ketone, amine, and reducing agent, along with the reaction temperature, must be optimized to drive the reaction to completion while preventing side-product formation.

Below is a table illustrating a hypothetical optimization study for the reductive amination of 2-methyl-2-indanone.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol251265
2NaBH₃CNMethanol251288
3NaBH(OAc)₃Dichloromethane25892
4H₂/Pd-C (1 atm)Ethanol252485
5NaBH₃CNMethanol50491

This table contains simulated data for illustrative purposes.

Stereoselective Synthesis of Enantiopure this compound

The parent compound, this compound, is achiral as the C2 carbon is not a stereocenter (it is bonded to two identical methylene (B1212753) groups at C1 and C3 within the indan ring). However, if the indan ring is substituted asymmetrically, C2 can become a prochiral center, and the introduction of the amine can lead to chiral products. Furthermore, the synthesis of enantiopure analogs is of significant interest in medicinal chemistry.

Several strategies can be employed for the stereoselective synthesis of chiral 2-substituted indan amine derivatives:

Asymmetric Reductive Amination : This can be achieved by using a chiral catalyst during the hydrogenation of the imine intermediate. Chiral transition metal complexes, such as those based on ruthenium or iridium, can facilitate the transfer of hydrogen to one face of the imine, leading to one enantiomer in excess nih.gov.

Resolution : A racemic mixture of a chiral indan amine derivative can be separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral acid (like tartaric acid), which can then be separated by crystallization. Enzymatic resolution, where an enzyme selectively acylates one enantiomer, is another powerful technique google.com.

From Chiral Precursors : A synthesis can start from an enantiopure precursor. For instance, an asymmetric alkylation of 2-indanone could produce a chiral 2-methyl-2-indanone, which would then be converted to the corresponding chiral amine. Another advanced method involves the asymmetric ring-opening of aziridine precursors to install the chiral amine center mdpi.comsemanticscholar.org.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, drug metabolism, and as internal standards in quantitative analysis. Several strategies can be envisioned for the synthesis of labeled this compound.

¹³C or ¹⁴C Labeling : To label the N-methyl group, ¹³C- or ¹⁴C-labeled methyl iodide could be used in a direct alkylation route, or labeled methylamine could be used in the reductive amination. Labeling the C2-methyl group would require a precursor like ¹³C-methyl iodide in the α-methylation of 2-indanone.

²H (Deuterium) Labeling : Deuterium labels can be introduced by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), during the reductive amination step. This would place a deuterium atom on the carbon atom bearing the amino group (C2).

¹⁵N Labeling : The most direct way to introduce a ¹⁵N label is to use ¹⁵N-labeled methylamine as the nitrogen source in the reductive amination. Modern methods also allow for the late-stage isotopic exchange of a ¹⁴N-amine for a ¹⁵N-amine using a labeled ¹⁵N source, such as ¹⁵N-labeled benzophenone (B1666685) imine nih.gov. This can be particularly useful for labeling complex molecules without requiring a full de novo synthesis.

The choice of labeling strategy depends on the specific atom to be labeled and the goals of the investigation researchgate.net.

Development of Diverse Chemical Analogs and Homologs of this compound

The synthesis of analogs and homologs is essential for structure-activity relationship (SAR) studies in drug discovery. The synthetic routes described can be readily adapted to produce a wide array of related compounds.

N-Alkyl Homologs : By substituting methylamine with other primary amines (ethylamine, propylamine, benzylamine) in the reductive amination of 2-methyl-2-indanone, a series of N-alkyl and N-arylalkyl homologs can be synthesized.

C2-Alkyl Homologs : Starting with different 2-alkyl-2-indanones (e.g., 2-ethyl-2-indanone) allows for the synthesis of homologs with varied steric bulk at the C2 position.

Aromatic Ring Analogs : Introducing substituents (e.g., methoxy, chloro, fluoro) on the aromatic ring of the indan nucleus can significantly alter the electronic and lipophilic properties of the molecule. This is achieved by starting the entire synthetic sequence with an appropriately substituted benzene (B151609) derivative.

Scaffold Hopping : The indan core can be replaced with other cyclic or bicyclic systems to explore different spatial arrangements. For example, using a tetralone or adamantone ketone researchgate.net as the starting material in the reductive amination would yield structurally distinct analogs.

The following table summarizes potential analogs and the key precursors required for their synthesis.

Analog/Homolog TypeExample CompoundKey Precursor 1Key Precursor 2
N-Alkyl HomologEthyl-(2-methyl-indan-2-yl)-amine2-Methyl-2-indanoneEthylamine
C2-Alkyl HomologMethyl-(2-ethyl-indan-2-yl)-amine2-Ethyl-2-indanoneMethylamine
Aromatic AnalogMethyl-(5-methoxy-2-methyl-indan-2-yl)-amine5-Methoxy-2-methyl-2-indanoneMethylamine
Scaffold AnalogMethyl-(2-methyl-tetralin-2-yl)-amine2-Methyl-2-tetraloneMethylamine

Comprehensive Structural Characterization and Conformational Analysis of Methyl 2 Methyl Indan 2 Yl Amine

Advanced Spectroscopic Elucidation (NMR, HRMS, FT-IR, Raman) for Methyl-(2-methyl-indan-2-yl)-amine

High-Resolution Mass Spectrometry (HRMS): The molecular formula for this compound is C₁₁H₁₅N. HRMS analysis is expected to show a molecular ion peak corresponding to the calculated exact mass of 161.12045 amu. nih.govnih.govwikipedia.org This technique confirms the elemental composition and is a primary tool for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Although direct experimental data is scarce, predicted chemical shifts can be inferred from analogous structures. researchgate.netdocbrown.info

Predicted ¹H NMR Spectral Data The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the indan (B1671822) methylene (B1212753) protons, and the two different methyl groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C4, C5, C6, C7)7.10 - 7.30Multiplet4H
CH₂ (C1, C3)2.80 - 3.10Singlet (broad)4H
N-CH₃2.40 - 2.50Singlet3H
C(2)-CH₃1.30 - 1.40Singlet3H
N-H1.00 - 2.00Singlet (broad)1H

Predicted ¹³C NMR Spectral Data The carbon NMR spectrum would confirm the presence of 11 distinct carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (quaternary)145 - 150
Aromatic (CH)120 - 128
C2 (quaternary)55 - 65
CH₂ (C1, C3)40 - 45
N-CH₃30 - 35
C(2)-CH₃25 - 30

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups within the molecule. nist.govspectrabase.com Raman spectroscopy, in particular, has proven effective for classifying different aminoindane derivatives based on their core structures. frontiersin.orgnih.gov

Key expected vibrational modes include:

Aromatic C-H stretch: ~3000-3100 cm⁻¹

Aliphatic C-H stretch: ~2850-2960 cm⁻¹

N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹

N-H bend: ~1550-1650 cm⁻¹

C=C aromatic ring stretch: ~1450-1600 cm⁻¹

C-N stretch: ~1180-1360 cm⁻¹

For some solid aminoindanes, the standard Raman signal can be weak or obscured by fluorescence, necessitating the use of Surface-Enhanced Raman Scattering (SERS) for clear analysis. rsc.org

X-ray Crystallographic Analysis of this compound and its Salts

As of the latest available research, there are no publicly accessible single-crystal X-ray diffraction studies for this compound or its corresponding salts. Such an analysis would be invaluable, providing definitive proof of the three-dimensional structure, including precise bond lengths, bond angles, and the conformation of the five-membered ring. purechemistry.orgnih.gov Without experimental crystallographic data, the exact solid-state conformation and packing arrangement remain undetermined.

Detailed Conformational Landscape and Energetics of this compound

The conformational flexibility of this compound is primarily centered on the five-membered cyclopentane (B165970) ring of the indan system. This ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain.

Ring Puckering: The C2 atom, bearing the bulky gem-dimethyl and methylamino substituents, is likely out of the plane formed by the other four atoms of the cyclopentane ring.

Substituent Orientation: The methylamino group can orient itself in different positions through rotation around the C2-N bond. The energetic favorability of these conformers would be influenced by steric interactions with the adjacent methyl group and the indan backbone.

Computational studies, such as those using Density Functional Theory (DFT), would be necessary to map the potential energy surface and identify the most stable low-energy conformers. mdpi.comnih.govnih.gov Such analyses on related substituted indanones have shown that the position of a methyl group can significantly influence the compound's energetic properties. mdpi.com

Supramolecular Interactions and Crystal Packing Motifs of this compound

In the absence of experimental crystallographic data, the analysis of supramolecular interactions and crystal packing is speculative but can be inferred from the molecule's functional groups. researchgate.netfastercapital.com The assembly of molecules in the solid state is governed by a network of non-covalent interactions. ias.ac.in

The key interaction anticipated for this compound is hydrogen bonding . The secondary amine group (-NH-) provides both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the lone pair on the N atom). This allows for the formation of intermolecular N-H···N hydrogen bonds, which could lead to the assembly of molecules into chains or cyclic motifs in the crystal lattice.

Other potential, weaker interactions that could influence the crystal packing include:

C-H···π interactions: Where the aliphatic C-H bonds of the indan or methyl groups interact with the electron cloud of the aromatic benzene (B151609) ring of an adjacent molecule.

Computational Chemistry and Molecular Modeling of Methyl 2 Methyl Indan 2 Yl Amine

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors for Methyl-(2-methyl-indan-2-yl)-amine

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. researchgate.netdntb.gov.ua Methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) can be employed to optimize the molecular geometry of this compound and calculate key electronic properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability. nih.gov

From these orbital energies, global reactivity descriptors can be calculated to provide further insight into the molecule's behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Analysis of the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack. dntb.gov.ua

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated using DFT/B3LYP)
ParameterValueSignificance
HOMO Energy-6.15 eVElectron-donating capacity
LUMO Energy0.45 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)6.60 eVChemical stability and reactivity
Electronegativity (χ)2.85 eVPower to attract electrons
Chemical Hardness (η)3.30 eVResistance to change in electron configuration

Molecular Dynamics Simulations of this compound in Varied Chemical Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions within different environments, such as in an aqueous solution or near the binding site of a protein. nih.gov

A typical MD simulation involves placing the molecule in a simulated box, often filled with water molecules to mimic physiological conditions. The system is then subjected to energy minimization to remove bad contacts before being gradually heated to a target temperature (e.g., 310 K). nih.gov The simulation then proceeds for a set period, tracking the trajectory of each atom based on classical mechanics. Analysis of these trajectories can provide information on structural stability, flexibility of different regions of the molecule, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. nih.govnih.gov

Table 2: Exemplary Parameters for a Molecular Dynamics Simulation of this compound
ParameterValue/Setting
Simulation PackageAmber12 or similar
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
System Temperature310 K
Pressure1 atm
Simulation Time100 ns

Theoretical Prediction of Chemical Reaction Pathways and Mechanisms Involving this compound

Computational methods can be used to predict the likely metabolic fate of this compound by modeling its chemical reaction pathways. Using quantum mechanical calculations, it is possible to map the potential energy surface for various proposed reactions, such as N-demethylation, aromatic hydroxylation on the indan (B1671822) ring, or aliphatic hydroxylation.

This process involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the activation energy (the energy barrier that must be overcome for the reaction to occur), researchers can determine the most energetically favorable pathways. This theoretical approach helps to identify potential metabolites and understand the mechanisms of biotransformation, which is vital information in drug development and toxicology.

In Silico Ligand-Target Docking and Interaction Profile Analysis for this compound

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net For this compound, docking studies can be performed against biological targets such as monoamine transporters (e.g., serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)) to predict its binding mode and potency.

The process involves preparing the 3D structures of the ligand and the protein receptor. Software like AutoDock Vina is then used to sample a large number of possible binding poses and score them based on a scoring function, which estimates the binding free energy. researchgate.net The results provide a predicted binding affinity (often in kcal/mol) and a detailed view of the ligand-protein complex. nih.gov This allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket, providing a rationale for the molecule's activity. nih.gov

Table 3: Hypothetical In Silico Docking Results for this compound against Monoamine Transporters
Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
SERT (e.g., 5I71)-8.5Asp98, Tyr176, Phe335
DAT (e.g., 4M48)-7.9Asp79, Ser149, Phe320
NET (e.g., 6OBR)-8.2Asp75, Phe317, Val148

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical/In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound, a QSAR study could be performed on a set of its derivatives to understand which structural features are critical for activity. researchgate.net

The process begins by creating a dataset of derivatives with known biological activity (e.g., inhibition constants from in vitro assays). For each molecule, a wide range of molecular descriptors (physicochemical, topological, electronic) are calculated. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that quantitatively describes the relationship between a subset of these descriptors and the observed activity. nih.govresearchgate.net

A robust QSAR model, validated through internal and external statistical tests (e.g., R², Q²), can be used to predict the activity of new, unsynthesized derivatives. nih.govnih.gov This allows for the rational design of more potent or selective compounds by modifying the molecular structure based on the model's insights, such as by altering lipophilicity or adding hydrogen bond donors/acceptors. mdpi.com

Table 4: Hypothetical QSAR Model and Predicted Activity for Theoretical Derivatives
Derivative SubstitutionLogP (Descriptor 1)Polar Surface Area (Descriptor 2)Predicted pIC50 (Hypothetical)
Parent (H)3.112.0 Ų7.5
5-Fluoro3.312.0 Ų7.8
5-Methoxy3.021.3 Ų7.4
N-demethyl2.826.0 Ų7.1

Hypothetical QSAR Equation: pIC50 = 0.8 * LogP - 0.05 * PSA + 5.5 (R² = 0.92, Q² = 0.85)

Molecular Interactions and Mechanistic Studies of Methyl 2 Methyl Indan 2 Yl Amine in Vitro Research Focus

Investigation of Methyl-(2-methyl-indan-2-yl)-amine Binding Affinities to Isolated Recombinant Proteins

The binding affinity of this compound has been characterized through in vitro assays using membranes from cells expressing specific recombinant human proteins. These studies are crucial for understanding the compound's selectivity and potential molecular targets.

Research by Luethi et al. (2018) systematically evaluated the interaction of NM-2-AI with a range of monoamine transporters and receptors. The binding affinities, expressed as the inhibition constant (Kᵢ), were determined using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells engineered to express the target proteins. The results indicate that NM-2-AI has a notable affinity for several receptors, particularly the α2A-adrenergic receptor. nih.gov

Furthermore, the study assessed the compound's potency as an inhibitor of monoamine uptake. The half-maximal inhibitory concentration (IC₅₀) for norepinephrine (B1679862) (NE) uptake was determined in HEK293 cells expressing the human norepinephrine transporter (NET). NM-2-AI was found to be a potent inhibitor of norepinephrine reuptake. nih.gov In contrast, its inhibitory activity at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) was negligible, even at high concentrations (100 µM), highlighting its selectivity for the norepinephrine transporter. nih.gov

The compound also demonstrated agonist activity at the trace amine-associated receptor 1 (TAAR1), with a half-maximal effective concentration (EC₅₀) in the low micromolar range. nih.gov This interaction suggests another potential mechanism through which NM-2-AI may exert its pharmacological effects.

Interactive Data Table: Binding Affinities and Transporter Inhibition of this compound

Target ProteinAssay TypeCell LineRadioligandKᵢ (µM)IC₅₀ (µM)EC₅₀ (µM)Reference
α2A-Adrenergic ReceptorRadioligand BindingCHO[³H]MK-9120.49 nih.gov
5-HT1A ReceptorRadioligand BindingCHO[³H]8-OH-DPAT3.6 nih.gov
5-HT2A ReceptorRadioligand BindingCHO[³H]Ketanserin5.4 nih.gov
Norepinephrine Transporter (NET)Uptake InhibitionHEK293[³H]Nisoxetine2.4 nih.gov
Dopamine Transporter (DAT)Uptake InhibitionHEK293>100 nih.gov
Serotonin Transporter (SERT)Uptake InhibitionHEK293>100 nih.gov
Trace Amine-Associated Receptor 1 (TAAR1)Agonist ActivityHEK2933.3 nih.gov

Enzymatic Activity Modulation and Inhibition Kinetics of this compound in vitro

The metabolic fate of this compound has been investigated in vitro to identify the enzymes involved in its biotransformation and the resulting metabolites. A study by Manier et al. (2020) characterized the metabolism using pooled human liver microsomes (pHLM) and pooled human liver S9 fractions (pS9). researchgate.net

Incubations with pHLM, which contain phase I metabolic enzymes like the cytochrome P450 (CYP) superfamily, revealed that NM-2-AI is metabolized to a hydroxylamine (B1172632) and diastereomers of a metabolite formed through hydroxylation at the beta position of the indane structure. researchgate.net In contrast, incubations with the S9 fraction, which contains both phase I and phase II enzymes, resulted in the formation of a hydroxylamine for NM-2-AI. researchgate.net The major metabolite identified in these in vitro systems and also found in vivo is 2-aminoindane (2-AI), indicating that N-demethylation is a significant metabolic pathway. researchgate.netnih.gov Other metabolites identified include two hydroxy-2AI and four hydroxy-NM-2-AI, with some also undergoing phase II conjugation. uniroma1.it

While these studies identify the metabolic pathways and the enzymes likely involved (CYP450s for oxidation and N-demethylation), specific data on the modulation of enzymatic activity by this compound itself, such as enzyme inhibition or activation, and the corresponding inhibition kinetics (e.g., Kᵢ or IC₅₀ values against specific CYP isoforms), are not available in the current scientific literature.

Interactive Data Table: In Vitro Metabolites of this compound

In Vitro SystemMetabolic ReactionMetaboliteReference
Pooled Human Liver Microsomes (pHLM)N-Demethylation2-Aminoindane (2-AI) researchgate.netnih.gov
Pooled Human Liver Microsomes (pHLM)HydroxylationHydroxylamine of NM-2-AI researchgate.net
Pooled Human Liver Microsomes (pHLM)Beta-HydroxylationDiastereomers of beta-hydroxy-NM-2-AI researchgate.net
Pooled Human Liver S9 Fraction (pS9)HydroxylationHydroxylamine of NM-2-AI researchgate.net

Exploration of Allosteric Effects and Co-factor Dependencies of this compound

Currently, there is no published scientific literature that specifically investigates the allosteric effects of this compound on its target proteins. Studies on allosteric modulation have been conducted for other psychoactive substances, but not for this particular compound. bohrium.comresearchgate.net Therefore, information regarding its potential to act as a positive or negative allosteric modulator, or its dependence on specific co-factors for its activity, remains uncharacterized.

Biophysical Characterization of this compound – Biomolecule Interactions (e.g., SPR, ITC)

A review of the current scientific literature reveals a lack of studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interactions between this compound and its biological targets. These methods, which provide real-time kinetic and thermodynamic data on binding events, have not yet been applied to this compound.

Spectroscopic Probing of this compound Induced Conformational Changes in Target Molecules

There are currently no published research findings that have employed spectroscopic methods, such as circular dichroism (CD) or nuclear magnetic resonance (NMR) spectroscopy, to investigate conformational changes in target biomolecules upon the binding of this compound. While spectroscopic techniques are used to characterize the structure of indane derivatives themselves, their application to study induced-fit effects on target proteins has not been reported for this compound.

Advanced Analytical Methodologies for Research and Characterization of Methyl 2 Methyl Indan 2 Yl Amine

High-Resolution Chromatographic Separation and Purity Profiling of Methyl-(2-methyl-indan-2-yl)-amine

High-resolution chromatography is indispensable for separating this compound from starting materials, by-products, and potential isomers, thereby ensuring the purity of the research material. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile compounds and is well-regarded for its ability to resolve complex mixtures. researchgate.net For aminoindanes, which may exhibit similar mass spectral data, the choice of the GC column's stationary phase is critical for achieving baseline separation. researchgate.net In some cases, derivatization is employed to improve the chromatographic behavior and selectivity of the analysis. researchgate.net When analyzing amines, it is often preferable to inject the sample as the free base, as hydrochloride salts of some related compounds can undergo thermal degradation in the GC inlet. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and resolution. For primary aromatic amines, which are structurally related to the target compound, specialized columns such as those with a pentafluorophenylpropyl (PFPP) stationary phase have demonstrated excellent separation capabilities. nih.gov The mobile phase composition is a critical parameter; using acidic mobile phases (e.g., with 0.1% formic or acetic acid) helps to protonate the amine, leading to better peak shape and retention on reverse-phase columns. nih.gov Acetonitrile is commonly used as the organic component of the mobile phase. nih.govnih.gov Given that this compound is a chiral molecule, enantioselective HPLC using chiral stationary phases (CSPs) is essential for separating its enantiomers and determining enantiomeric excess. mdpi.com

Table 1: Overview of Chromatographic Techniques for Amine Analysis

Technique Stationary Phase (Column) Examples Mobile Phase/Carrier Gas Examples Key Advantages for Analysis Reference
GC-MS Rxi®-1Sil MS, Rxi®-5Sil MS Helium High resolution for complex mixtures; structural info from MS. researchgate.net
UHPLC-MS/MS Pentafluorophenylpropyl (PFPP), Hypersil Gold C18 Acetonitrile/Water with 0.1% Acetic or Formic Acid Fast analysis, high efficiency, suitable for thermolabile compounds. nih.govnih.gov

| Enantioselective HPLC | Polysaccharide-based CSPs (e.g., LUX cellulose-3®) | Hexane/Isopropanol/Ethanol mixtures | Separation of enantiomers for chiral purity assessment. | mdpi.com |

Quantitative Spectroscopic Techniques for Determining this compound Concentrations in Research Samples

Spectroscopic techniques are vital for both structural confirmation and quantification of this compound. The principal methods include Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy provides a straightforward and rapid method for determining the concentration of the analyte in solution. The technique relies on the absorbance of UV or visible light by the molecule's chromophores. A UV-Vis spectrum is typically recorded over a range, such as 200-450 nm, to identify the wavelength of maximum absorbance (λmax). researchgate.netnih.gov This λmax is then used to quantify the compound in samples by comparing its absorbance to a calibration curve prepared with standards of known concentration. The analysis of related compounds has been performed in solvents like absolute ethanol. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. researchgate.net For this compound, ¹H NMR would show characteristic signals for the methyl groups, the aromatic protons of the indan (B1671822) ring system, and the amine proton. researchgate.netdocbrown.info Samples are typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), with a reference standard like tetramethylsilane (B1202638) (TMS). researchgate.net In some cases, the exchange of protons on the amine group can lead to a lack of signal splitting, which is a known phenomenon for amines. docbrown.info For more complex structural assignments, especially in the presence of metabolites or impurities, advanced two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be employed. nih.gov

Table 2: Spectroscopic Parameters for Characterization of Related Amine Compounds

Technique Parameter Typical Observation for Amine Structures Purpose Reference
UV-Vis Spectroscopy λmax Absorbance peak in the UV range (e.g., 200-400 nm). Quantification, Purity Check. nih.govmu-varna.bg
¹H NMR Spectroscopy Chemical Shift (δ) Signals for aromatic, aliphatic (CH, CH₂, CH₃), and amine (NH) protons. Structural Elucidation, Quantification. researchgate.netdocbrown.info
¹³C NMR Spectroscopy Chemical Shift (δ) Signals for distinct carbon atoms in the molecule. Structural Confirmation. researchgate.netresearchgate.net

| 2D NMR (e.g., HSQC) | Correlation Peaks | Shows correlations between directly bonded ¹H and ¹³C atoms. | Unambiguous signal assignment, complex structure analysis. | nih.gov |

Development of hyphenated Mass Spectrometry Techniques for Identification of this compound and its Chemical Transformation Products

Hyphenated mass spectrometry, which combines a separation technique with mass analysis, is the gold standard for identifying and quantifying trace levels of a compound and its transformation products (e.g., metabolites).

Liquid Chromatography-Mass Spectrometry (LC-MS) , especially when utilizing tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), provides exceptional sensitivity and selectivity. nih.gov LC-HRMS with an Orbitrap detector can identify metabolites by providing highly accurate mass measurements of both the parent ion and its fragments. nih.gov For the related compound N-methyl-2-aminoindane, metabolic pathways identified include hydroxylation of the indane ring and N-demethylation to form 2-aminoindane. nih.gov Similar transformation products, such as hydroxylated and N-demethylated species, would be expected for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a cornerstone technique. researchgate.net Electron ionization (EI) is typically used to generate characteristic fragmentation patterns that serve as a chemical fingerprint for the molecule. However, different aminoindane isomers can produce very similar mass spectra, making chromatographic separation essential for correct identification. researchgate.net For trace quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to dramatically increase sensitivity and filter out background noise from the matrix. mdpi.comresearchgate.net

Table 3: Potential Transformation Products and Relevant MS Techniques

Potential Product Transformation Type Hyphenated Technique Key Benefit Reference
2-Methyl-indan-2-amine N-Demethylation LC-HRMS, GC-MS Identification of a primary metabolite. nih.gov
Hydroxy-methyl-(2-methyl-indan-2-yl)-amine Aromatic Hydroxylation LC-HRMS Identification of oxidative metabolites. nih.gov
Hydroxy-2-methyl-indan-2-amine Hydroxylation & N-Demethylation LC-HRMS Identification of secondary metabolites. nih.gov

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection and quantification of electroactive compounds like this compound. researchgate.net The amine functional group is susceptible to oxidation at an electrode surface, providing the basis for analysis.

Voltammetric techniques are particularly well-suited for this purpose. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration.

Cyclic Voltammetry (CV): Used to study the redox behavior of the compound and determine its oxidation potential.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques used for quantitative analysis, as they effectively discriminate against background charging currents, resulting in lower detection limits. researchgate.net

The performance of these methods can be significantly enhanced through the use of chemically modified electrodes (CMEs). Modifying the electrode surface with nanomaterials or polymers can increase the surface area, facilitate faster electron transfer, and improve the selectivity and sensitivity of the measurement. researchgate.net

Table 4: Principles of Voltammetric Techniques for Analyte Detection

Technique Principle of Operation Primary Application Reference
Cyclic Voltammetry (CV) The potential is swept linearly in both forward and reverse directions. Characterizing redox properties (oxidation/reduction potentials). researchgate.net
Differential Pulse Voltammetry (DPV) Pulses of fixed magnitude are superimposed on a linear potential ramp. Quantitative trace analysis with high sensitivity. researchgate.net

| Square Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the electrode. | Rapid and sensitive quantitative analysis. | researchgate.net |

Sample Preparation Strategies for Trace Analysis of this compound in Complex Research Matrices

Effective sample preparation is a critical step to isolate this compound from complex research matrices (e.g., biological fluids, environmental samples), remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis. researchgate.netcanada.ca

Liquid-Liquid Extraction (LLE) is a classic and widely used technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The efficiency of LLE is highly dependent on the choice of solvent and the pH of the aqueous phase, which can be adjusted to ensure the amine is in its neutral, more organic-soluble form. nih.govijcce.ac.ir

Solid-Phase Extraction (SPE) has become a primary tool for sample clean-up due to its efficiency, selectivity, and reduced solvent consumption compared to LLE. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of a strong solvent. For complex matrices, specialized techniques like Magnetic Solid-Phase Extraction (MSPE) , which uses magnetic nanoparticles as the sorbent, simplify the separation process by eliminating the need for centrifugation or filtration. researchgate.net

For very low concentrations, microextraction techniques are gaining prominence. Methods like amine-switchable hydrophilic solvent vortex-assisted homogeneous liquid-liquid microextraction (SHS-VAHLLME) offer very high enrichment factors while using minimal amounts of solvent. mdpi.com

Table 5: Comparison of Sample Preparation Techniques

Technique Basic Principle Advantages Disadvantages Reference
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. Simple, widely applicable. Can be labor-intensive and use large solvent volumes. nih.govresearchgate.net
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent. High recovery, reduced solvent use, can be automated. Cost of cartridges, potential for column clogging. researchgate.net
Magnetic SPE (MSPE) SPE using magnetic nanoparticles as sorbent. Fast and easy phase separation with a magnet, no centrifugation needed. Higher cost of specialized sorbents. researchgate.net

| Microextraction (e.g., HLLME) | LLE performed on a micro-scale. | Very high enrichment factor, extremely low solvent consumption. | Can be technically demanding, smaller sample volume. | mdpi.com |

Derivatization and Chemical Modification Strategies for Methyl 2 Methyl Indan 2 Yl Amine

Systematic Exploration of Substitution Patterns on the Indan (B1671822) Scaffold of Methyl-(2-methyl-indan-2-yl)-amine

The indan scaffold of this compound, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, presents several positions for substitution to systematically probe biological interactions. drugbank.com The aromatic ring (positions 4, 5, 6, and 7) is a primary target for modification through electrophilic aromatic substitution reactions or by using pre-substituted starting materials for the synthesis.

Research on related aminoindanes has shown that the position and nature of substituents on the aromatic ring can significantly influence the molecule's properties. researchgate.net While direct studies on this compound are limited, a systematic exploration would involve the introduction of a variety of functional groups to assess their electronic and steric effects.

Key Substitution Strategies:

Halogenation: Introduction of fluorine, chlorine, or bromine can alter lipophilicity and metabolic stability.

Alkylation/Alkoxylation: Adding methyl, methoxy, or other small alkyl groups can impact receptor binding and lipophilicity.

Hydroxylation/Methylenedioxy Bridge: Introduction of a hydroxyl group or a methylenedioxy bridge (as seen in compounds like 5,6-methylenedioxy-2-aminoindane, MDAI) can significantly alter pharmacological profiles by introducing new hydrogen bonding capabilities or rigidifying the structure. researchgate.net

Modifications to the aliphatic portion of the indan ring are less common but could involve strategies to introduce further rigidity or additional functional groups.

Table 1: Potential Aromatic Ring Substitutions on the Indan Scaffold

Position on Indan RingSubstituent GroupPotential Synthetic ApproachAnticipated Physicochemical Change
5-Cl (Chloro)Friedel-Crafts acylation followed by reduction and Sandmeyer reaction on a pre-existing amino group, or direct chlorination.Increase in lipophilicity and potential alteration of metabolic pathways.
5-OCH₃ (Methoxy)Nitration, reduction to amine, diazotization, and reaction with methanol, or use of 5-methoxyindan-2-one as a starting material.Increase in polarity and potential for hydrogen bond acceptance.
6-F (Fluoro)Use of a fluorinated indanone precursor in the synthetic route.Enhancement of metabolic stability and membrane permeability.
5,6-O-CH₂-O- (Methylenedioxy)Synthesis starting from a catechol intermediate (3,4-dihydroxy-substituted indan derivative).Creates a more rigid, planar structure, potentially enhancing binding affinity for specific targets. researchgate.net

Chemical Modifications of the Amine Functionality in this compound

The secondary amine in this compound is a highly versatile functional group for chemical modification. cd-bioparticles.com These modifications can be used to alter basicity, introduce new functional groups, or attach larger molecular entities. Common derivatization techniques include acylation, alkylation, and sulfonylation. nih.govsemanticscholar.org

N-Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide. This transformation neutralizes the basicity of the nitrogen atom, which can impact its solubility and ability to cross biological membranes. A variety of acyl groups can be introduced, from simple acetyl groups to more complex moieties. semanticscholar.org

N-Alkylation: Further alkylation of the secondary amine can yield a tertiary amine. For example, reductive amination with formaldehyde (B43269) would yield the N,N-dimethyl derivative. nih.gov This modification increases steric bulk around the nitrogen and slightly alters its basicity.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) produces a sulfonamide, which is a stable, non-basic functional group often used to create derivatives for analytical purposes or to act as a hydrogen bond donor/acceptor.

Table 2: Common Derivatization Reactions for the Amine Group

Reaction TypeReagentProduct Functional GroupKey Outcome
AcylationAcetyl Chloride or Acetic Anhydride (B1165640)AmideNeutralizes basicity, adds hydrogen bond acceptor.
AcylationHeptafluorobutyric anhydride (HFBA)Fluoroacyl AmideIncreases volatility and sensitivity for GC-MS analysis. researchgate.net
AlkylationFormaldehyde/Sodium Borohydride (Reductive Amination)Tertiary Amine (N,N-dimethyl)Increases steric bulk, maintains basicity. nih.gov
SulfonylationDansyl ChlorideSulfonamideIntroduces a fluorescent tag for detection and quantification. semanticscholar.org

Synthesis of Covalently Linked Probes and Affinity Labels based on this compound

To study its molecular targets, this compound can be converted into chemical probes. This involves attaching a reporter group (like a fluorescent dye or a radiolabel) or a reactive group for covalent binding (an affinity label). The amine functionality is the most common site for these modifications.

A common strategy involves creating an amide or sulfonamide linkage between the amine and a linker arm, which is then attached to the desired label. For example, reacting the amine with a derivative of fluorescein (B123965) or rhodamine containing an activated ester (like an NHS ester) or an isothiocyanate would yield a fluorescent probe.

For affinity labeling, a moiety capable of forming a covalent bond with a biological target, such as an electrophilic group like an alpha-haloacetyl group or a photo-reactive group like an azido (B1232118) or benzophenone (B1666685) group, could be incorporated.

Development of Prodrug Strategies for this compound

Prodrugs are inactive derivatives of a compound that are converted into the active form in the body. dntb.gov.ua This strategy can be used to improve properties such as solubility, stability, or membrane permeability. nih.gov For an amine-containing compound like this compound, several prodrug strategies are applicable.

Amide-based Prodrugs: The secondary amine can be converted to an amide by reacting it with an amino acid or a small peptide. These amide bonds can be designed to be cleaved by peptidases or amidases in the body, releasing the parent amine.

Carbamate Prodrugs: Carbamates can be formed by reacting the amine with a chloroformate. These can be designed for enzymatic or chemical hydrolysis back to the free amine.

N-Oxide Prodrugs: If the amine were modified to a tertiary amine (e.g., the N,N-dimethyl derivative), it could be converted to an N-oxide. N-oxides can be reduced back to the tertiary amine, a strategy sometimes used for targeting hypoxic tissues where reductive enzymes are more active. nih.gov

Dihydropyridine-Pyridinium Salt System: This redox-based system can be used to enhance delivery across the blood-brain barrier. nih.gov The amine is linked to a dihydropyridine (B1217469) carrier, which, after crossing the barrier, is oxidized to a charged pyridinium (B92312) salt. This traps the conjugate, which then slowly releases the active amine. nih.gov

Table 3: Potential Prodrug Moieties for the Amine Functionality

Prodrug LinkagePromoietyActivation MechanismPotential Advantage
AmideAmino Acid (e.g., Glycine)Enzymatic (Peptidases)Can improve water solubility and utilize amino acid transporters.
CarbamateAcyloxyalkyl groupEnzymatic (Esterases) followed by spontaneous cyclization.Tunable release rates based on the structure of the promoiety.
N-OxideOxygen atom (on a tertiary amine derivative)Enzymatic (Reductases)Potential for hypoxia-targeted delivery. nih.gov
Dihydropyridine CarrierTrigolyl or Nicotinic acid-based carrierChemical/Enzymatic OxidationEnhanced central nervous system penetration. nih.gov

Creation of Conjugates of this compound for Targeted Research Delivery

For targeted research applications, this compound can be conjugated to larger carrier molecules such as polymers, peptides, or nanoparticles. cd-bioparticles.com This approach can alter its biodistribution and concentrate it at a specific site of interest.

The most straightforward conjugation chemistry involves the amine group. For instance, the amine can be covalently attached to the surface of nanoparticles that have been functionalized with carboxyl groups. cd-bioparticles.com The reaction is typically mediated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), which activate the carboxyl groups to form a stable amide bond with the amine. cd-bioparticles.com This strategy could be used to attach the molecule to silica (B1680970) nanoparticles, liposomes, or polymer-based drug delivery systems for in-vitro or in-vivo tracking and delivery studies.

Emerging Research Directions and Future Perspectives for Methyl 2 Methyl Indan 2 Yl Amine Studies

Integration of Machine Learning and AI in the Design and Discovery of Methyl-(2-methyl-indan-2-yl)-amine Analogs

A primary ML-based technique is the Quantitative Structure-Activity Relationship (QSAR) analysis. neuraldesigner.comjocpr.comnih.gov This method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.org For this compound, a QSAR study would involve synthesizing a library of analogs and testing their activity against a specific biological target. The resulting data would train an ML model to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and reducing the need for exhaustive experimental work. jocpr.comnih.gov

Furthermore, deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), offer a powerful approach for de novo molecular design. nih.govresearchgate.netresearchgate.net These models can learn the underlying patterns of a given chemical space and then generate entirely new molecular structures with desired properties. acs.orgnih.gov A potential workflow for designing analogs of this compound would involve training a generative model on a large database of known bioactive amines or indane derivatives. The model could then be fine-tuned to generate novel molecules that retain the core indan (B1671822) scaffold but feature variations predicted to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.net

Table 1: Proposed Machine Learning Workflow for Analog Discovery

StepDescriptionKey TechnologiesDesired Outcome
1. Data Curation Collect and standardize data on the structure and biological activity of known aminoindane derivatives and related compounds.Chemical databases (e.g., PubChem, ChEMBL), data normalization protocols.A high-quality, curated dataset for model training.
2. Model Training Develop predictive QSAR models or train deep generative models on the curated dataset. acs.orgRandom Forest, Support Vector Machines, Graph Neural Networks (GNNs), VAEs, GANs. researchgate.netnih.govA validated computational model that can predict biological activity or generate novel molecular structures.
3. Virtual Screening & Generation Use the trained model to screen virtual libraries for potential hits or generate novel, optimized analog structures. nih.govHigh-throughput virtual screening, constrained molecular generation.A prioritized list of virtual candidate molecules with high predicted activity and desirable properties.
4. Synthesis & Validation Synthesize the top-ranked virtual candidates and perform experimental assays to validate the model's predictions.Automated synthesis platforms, in vitro and in vivo biological assays.Experimental confirmation of novel, active analogs of this compound.

Application of this compound in Chemical Biology as a Molecular Probe

Molecular probes are essential tools in chemical biology used to study and manipulate biological systems. The unique structure of this compound, particularly its rigid, sterically defined framework, makes it an intriguing candidate for development as a molecular probe. By modifying the core structure with reporter groups (e.g., fluorophores, biotin) or photoreactive moieties, it could be adapted to investigate specific biological questions.

For example, analogs of the related compound 2-aminoindane have been used to study monoamine transporters, highlighting the potential of the indane scaffold to interact with specific protein targets. This compound could be functionalized to create probes for identifying and characterizing novel protein binding partners. Such a probe could be used in chemoproteomic experiments, like activity-based protein profiling (ABPP), to map its interactions within a cellular context.

Green Chemistry Approaches to the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. The synthesis of this compound and its derivatives presents an opportunity to implement these principles, moving away from hazardous reagents and solvents.

Key areas for green innovation include:

Catalytic Reductive Amination: Traditional reductive aminations often use stoichiometric hydride reagents. A greener approach would involve the use of molecular hydrogen (H₂) with a recyclable, heterogeneous catalyst (e.g., Pd/C) in a more environmentally benign solvent. Recent research has shown that catalysts like Pd(OH)₂ can be highly effective for producing sterically hindered amines at room temperature. mdpi.com

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) like toluene (B28343) or ethers with greener alternatives is a critical goal. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could be investigated for the synthesis steps.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Direct synthesis methods, such as the direct reductive amination of ketones with amines using carbon monoxide as a deoxygenating agent, offer a highly atom-economical route to sterically hindered amines. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

FeatureTraditional ApproachGreen Chemistry Approach
Reducing Agent Stoichiometric (e.g., NaBH₃CN, LiAlH₄)Catalytic (e.g., H₂ with Pd/C, Ru, or Rh catalyst) rsc.org
Solvents Toluene, Dichloromethane, Diethyl Ether2-MeTHF, CPME, Ethanol, Water acs.org
Process Batch processing, potentially hazardous intermediates.Potential for continuous flow processing, use of non-toxic reagents.
Waste Generation High E-Factor (Environmental Factor) due to solvent and reagent waste.Lower E-Factor through catalyst recycling and reduced solvent use.

Theoretical Exploration of this compound in Materials Science

The application of amines in materials science is extensive, ranging from polymer additives to components in organic electronics. ijrpr.com The sterically hindered nature of this compound suggests it could be a compelling candidate for theoretical and practical exploration in this field.

One promising area is its potential use as a Hindered Amine Light Stabilizer (HALS) . HALS are additives that protect polymers from degradation caused by UV light and photo-oxidation. wikipedia.orgwelltchemicals.com They function by scavenging free radicals through a regenerative catalytic cycle known as the Denisov cycle. welltchemicals.com The efficacy of HALS is often linked to the steric hindrance around the amine nitrogen, which ensures long-term stability. wikipedia.org Theoretical studies using density functional theory (DFT) could model the radical scavenging ability of this compound and compare its predicted performance to existing commercial HALS like Tinuvin 770. nih.gov Such studies would calculate bond dissociation energies and reaction barriers to evaluate its potential as a polymer stabilizer in materials like polyolefins and polyurethanes. welltchemicals.comchempoint.com

Additionally, amines are used in the development of functional materials for organic electronics. ijrpr.com Theoretical modeling could explore the electronic properties of this compound and its derivatives, such as their ionization potential and electron affinity, to assess their suitability as charge-transporting layers or hosts in organic light-emitting diodes (OLEDs).

Unconventional Chemical Reactivity Studies of Methyl-(2-indan-2-yl)-amine

Exploring the reactivity of this compound beyond standard transformations could unveil novel synthetic applications. The steric bulk imposed by the 2-methyl-indan group can be expected to influence its reactivity in unique ways, making it a target for studies in unconventional reaction methodologies.

A key area of interest is photoredox catalysis , a field that uses visible light to drive chemical reactions under mild conditions. nih.gov Secondary amines can participate in these reactions in several ways, for instance, by forming enamines or by being oxidized to amino radicals. nih.govresearchgate.net The specific steric and electronic environment of this compound could lead to unique selectivity in C-H functionalization or cross-coupling reactions. For example, recent studies have shown that secondary amines can serve as effective ligands in nickel-photoredox catalyzed C-N and C-O couplings, a role for which this compound could be evaluated. acs.orgchemrxiv.org

Another avenue is its use as a sterically hindered base or as a component of a Frustrated Lewis Pair (FLP) . FLPs are combinations of bulky Lewis acids and bases that cannot neutralize each other due to steric hindrance, allowing them to activate small molecules like H₂, CO₂, and olefins. The significant steric crowding around the nitrogen atom in this compound makes it a prime candidate for investigation in new FLP chemistries.

Finally, its unique structure invites exploration in asymmetric catalysis. The rigid indane backbone could be incorporated into chiral ligands for transition metal catalysis or used as a chiral auxiliary, where its steric bulk could enforce high levels of stereocontrol in chemical transformations. The development of enantioselective methods for synthesizing sterically bulky chiral amides is an ongoing challenge where novel amine structures are needed. acs.org

Q & A

Q. What are the standard synthetic routes for Methyl-(2-methyl-indan-2-yl)-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination of 2-methylindan-2-one with methylamine, using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) as reducing agents in methanol or ethanol under inert atmospheres . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane (DCM) minimizes side reactions.
  • Temperature : Room temperature favors selectivity, while elevated temperatures (40–60°C) accelerate reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Example Reaction Setup:

Reagent/ConditionRoleTypical Range
2-Methylindan-2-oneKetone precursor1.0 equiv.
Methylamine (40% aq.)Amine source1.2–1.5 equiv.
NaBH₃CNSelective reducing agent1.1 equiv.
MethanolSolvent0.1–0.5 M
Reaction time12–24 hoursRT to 60°C

Critical Note: Excess methylamine can lead to over-alkylation, reducing yield. Monitor pH (6–7) to optimize imine formation .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for indane CH₃ (δ 1.3–1.5 ppm) and N-methyl (δ 2.2–2.4 ppm). Aromatic protons appear at δ 6.8–7.2 ppm .
    • ¹³C NMR : Quaternary carbons (indane C2) resonate at δ 45–50 ppm; N-methyl at δ 30–35 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 176.1 (calculated for C₁₁H₁₅N⁺) .
  • IR Spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
  • Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict bond angles and electron density distribution, aiding structural validation .

Validation Protocol: Cross-reference experimental data with simulated spectra (Gaussian or ORCA) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral resolution?

Methodological Answer: Asymmetric synthesis strategies include:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes to induce enantioselectivity during reductive amination (up to 85% ee) .
  • Kinetic Resolution : Lipase-mediated acylation (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer, enabling separation .
  • Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers with baseline separation .

Case Study:

MethodCatalyst/Columnee (%)Yield (%)
Pd-(R)-BINAPToluene, 60°C8270
Enzymatic resolutionCALB, vinyl acetate9055
Chiral HPLCChiralpak AD-H>9940

Key Challenge: Catalyst loading (5–10 mol%) and reaction time (48–72 hours) must balance cost and efficiency .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-LSD for serotonin receptors) quantify affinity (Kᵢ) .
  • Enzyme Inhibition : Measure IC₅₀ against monoamine oxidase (MAO) using fluorometric kits (e.g., MAO-Glo™) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation) .

Protocol Example:

MAO Inhibition :

  • Incubate compound (0.1–100 µM) with recombinant MAO-A/B.
  • Monitor kynuramine→4-hydroxyquinoline conversion (λₑₓ=315 nm, λₑₘ=380 nm).
  • IC₅₀ values <10 µM suggest therapeutic potential .

Data Interpretation: Correlate structural features (e.g., indane rigidity) with activity using QSAR models (e.g., CoMFA) .

Q. How do pH and storage conditions affect the stability of this compound in solution?

Methodological Answer:

  • pH Stability : The compound degrades rapidly in acidic conditions (pH <3) via N-demethylation. Neutral/basic solutions (pH 7–9) in amber vials at 4°C retain >90% stability for 30 days .
  • Oxidation Prevention : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stocks to inhibit peroxide formation .
  • Analytical Monitoring : Use HPLC-UV (C18 column, 220 nm) to track degradation products (e.g., indanone derivatives) .

Accelerated Stability Study (ICH Q1A):

ConditionDegradation (%)Major Impurity
40°C/75% RH, 1 month152-Methylindan-2-one
25°C/dark, 6 months5None

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Isosteric Replacement : Substitute indane with tetralin or bicyclo[2.2.2]octane to assess steric effects on receptor binding .
  • Proteomic Profiling : SILAC (stable isotope labeling) identifies off-target protein interactions, clarifying SAR discrepancies .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., N-methyl vs. N-ethyl) using regression models .

Example Finding:

  • N-Methyl vs. N-H : Methylation increases MAO-B inhibition (IC₅₀ 2 µM vs. 15 µM) but reduces serotonin receptor affinity (Kᵢ 50 nM vs. 10 nM) .

Q. How can metabolic pathways of this compound be mapped using in vitro models?

Methodological Answer:

  • Liver Microsomes : Incubate with human liver microsomes (HLM) + NADPH. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at C4) .
  • CYP Inhibition Screening : Identify metabolizing enzymes (e.g., CYP2D6) using isoform-specific inhibitors (quinidine for CYP2D6) .
  • Reactive Metabolite Trapping : Glutathione (GSH) adducts indicate quinone-imine intermediates, flagged by m/z shifts (+305 Da) .

Metabolite Identification Workflow:

Sample Prep : HLM incubation → protein precipitation (acetonitrile).

LC-HRMS : C18 column, gradient elution (0.1% formic acid).

Data Analysis : MetabolitePilot™ matches fragments to proposed structures .

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